molecular formula C7H4N2O2 B066715 1H-Pyrrolo[3,2-c]pyridine-2,3-dione CAS No. 169037-38-1

1H-Pyrrolo[3,2-c]pyridine-2,3-dione

Cat. No. B066715
Key on ui cas rn: 169037-38-1
M. Wt: 148.12 g/mol
InChI Key: WXBCGJJPRSHDFX-UHFFFAOYSA-N
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Patent
US08193185B2

Procedure details

A solution of N-allyl-5-azaisatin (5.3 mmol), (Ph3P)3RhCl (0.5 mmol) in aqueous toluene is stirred under a nitrogen atmosphere at room temperature overnight. The organic layer is dried (MgSO4) and the solvent is evaporated. The residue is stirred in 1N HCl/MeOH for 15 min after which time the methanol is evaporated and the pH of the water is adjusted to 7. A precipitate is formed and purified by silica gel chromatography (1% MeOH:CHCl3) to obtain the title compound.
Name
N-allyl-5-azaisatin
Quantity
5.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(Ph3P)3RhCl
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:14]2[C:9](=[CH:10][N:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6])C=C>C1(C)C=CC=CC=1>[NH:4]1[C:14]2[C:9](=[CH:10][N:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6]

Inputs

Step One
Name
N-allyl-5-azaisatin
Quantity
5.3 mmol
Type
reactant
Smiles
C(C=C)N1C(=O)C(=O)C2=CN=CC=C12
Name
(Ph3P)3RhCl
Quantity
0.5 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The residue is stirred in 1N HCl/MeOH for 15 min after which time the methanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
A precipitate is formed
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (1% MeOH:CHCl3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C(=O)C(=O)C2=CN=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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